4-[(2E)-2-({1-[(4-Chlorophenyl)methyl]-1H-indol-3-YL}methylidene)hydrazin-1-YL]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-YL)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-({1-[(4-Chlorophenyl)methyl]-1H-indol-3-YL}methylidene)hydrazin-1-YL]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-YL)-1,3,5-triazin-2-amine is a complex organic compound that features multiple functional groups, including an indole, a triazine, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indole ring, the triazine ring, and the piperidine ring. Typical synthetic routes might involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Formation of the Triazine Ring: This can be synthesized through the reaction of cyanuric chloride with amines.
Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine or through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and piperidine rings.
Reduction: Reduction reactions might target the triazine ring or other nitrogen-containing groups.
Substitution: Substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Compounds with such complex structures might be used as catalysts in organic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as inhibitors of specific enzymes.
Receptor Binding: Possible applications in studying receptor-ligand interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly for targeting specific biological pathways.
Industry
Agriculture: Possible use as agrochemicals.
Polymer Science:
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it acts on receptors, it might mimic or block the natural ligand, altering the receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
4-[(2E)-2-({1-[(4-Chlorophenyl)methyl]-1H-indol-3-YL}methylidene)hydrazin-1-YL]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-YL)-1,3,5-triazin-2-amine: Similar compounds might include other indole-triazine hybrids or piperidine-containing molecules.
Uniqueness
The uniqueness of this compound might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-N-[(E)-[1-[(4-chlorophenyl)methyl]indol-3-yl]methylideneamino]-4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35ClN8/c1-22-15-17-41(18-16-22)33-38-31(36-29-9-6-7-23(2)24(29)3)37-32(39-33)40-35-19-26-21-42(30-10-5-4-8-28(26)30)20-25-11-13-27(34)14-12-25/h4-14,19,21-22H,15-18,20H2,1-3H3,(H2,36,37,38,39,40)/b35-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHXDBFTRLUDHA-XZYGTATASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC6=CC=CC(=C6C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC6=CC=CC(=C6C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35ClN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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